3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone is a chemical compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) linked to a hydrazine moiety. This compound is often used in organic chemistry for various analytical and synthetic purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone typically involves the reaction of 3,4-Dimethyl-2-pentanone with 2,4-dinitrophenylhydrazine. The reaction is a condensation process where the carbonyl group of the ketone reacts with the hydrazine derivative to form the hydrazone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require an acidic catalyst like sulfuric acid to proceed efficiently .
Industrial Production Methods
Industrial production methods for hydrazones, including this compound, often involve large-scale batch reactions. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone can undergo various chemical reactions, including:
Condensation Reactions: Formation of hydrazones from ketones and hydrazines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Substitution Reactions: The hydrazone group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines .
Scientific Research Applications
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone has several applications in scientific research:
Analytical Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biological Studies: Employed in the study of enzyme mechanisms and inhibition.
Medicinal Chemistry: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: Utilized in the synthesis of various organic compounds and materials
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone involves nucleophilic addition-elimination reactions. The hydrazine group adds to the carbonyl carbon of the ketone, forming an intermediate compound. This intermediate then undergoes elimination of water to form the final hydrazone product. This mechanism is typical for hydrazone formation reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Pentanone 2,4-dinitrophenyl hydrazone
- 2-Butanone 2,4-dinitrophenyl hydrazone
- Valeraldehyde 2,4-dinitrophenyl hydrazone
Uniqueness
3,4-Dimethyl-2-pentanone 2,4-dinitrophenyl hydrazone is unique due to the presence of two methyl groups at the 3 and 4 positions of the pentanone moiety. This structural feature can influence its reactivity and physical properties, making it distinct from other similar hydrazones .
Properties
Molecular Formula |
C13H18N4O4 |
---|---|
Molecular Weight |
294.31 g/mol |
IUPAC Name |
N-(3,4-dimethylpentan-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C13H18N4O4/c1-8(2)9(3)10(4)14-15-12-6-5-11(16(18)19)7-13(12)17(20)21/h5-9,15H,1-4H3 |
InChI Key |
UCJDTZKHMOZKQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.